molecular formula C25H29FN2O4S2 B1683565 Viquidacin CAS No. 904302-98-3

Viquidacin

Cat. No.: B1683565
CAS No.: 904302-98-3
M. Wt: 504.6 g/mol
InChI Key: USGHRRVFKSLEJT-WVBUVRCRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of viquidacin involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch or continuous flow reactors, with stringent control over reaction parameters to maintain consistency and quality. Purification steps, such as crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Viquidacin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities .

Mechanism of Action

Viquidacin exerts its antibacterial effects by inhibiting bacterial topoisomerase IV and DNA gyrase. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents the supercoiling, decatenation, and relaxation of bacterial DNA, leading to cell death .

Comparison with Similar Compounds

Uniqueness: Viquidacin is unique in its ability to inhibit topoisomerase IV more effectively than DNA gyrase in certain bacterial strains, which is opposite to the target preference of most fluoroquinolone antibiotics. This unique target preference makes this compound a valuable compound for studying bacterial resistance mechanisms and developing new antibacterial agents .

Properties

CAS No.

904302-98-3

Molecular Formula

C25H29FN2O4S2

Molecular Weight

504.6 g/mol

IUPAC Name

(3R,4R)-4-[(3S)-3-(3-fluoro-6-methoxyquinolin-4-yl)-3-hydroxypropyl]-1-(2-thiophen-2-ylsulfanylethyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C25H29FN2O4S2/c1-32-17-5-6-21-18(13-17)24(20(26)14-27-21)22(29)7-4-16-8-9-28(15-19(16)25(30)31)10-12-34-23-3-2-11-33-23/h2-3,5-6,11,13-14,16,19,22,29H,4,7-10,12,15H2,1H3,(H,30,31)/t16-,19+,22+/m1/s1

InChI Key

USGHRRVFKSLEJT-WVBUVRCRSA-N

Isomeric SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)[C@H](CC[C@@H]3CCN(C[C@@H]3C(=O)O)CCSC4=CC=CS4)O

SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)C(CCC3CCN(CC3C(=O)O)CCSC4=CC=CS4)O

Appearance

Solid powder

904302-98-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

flopristin - linopristin
flopristin, linopristin drug combination
NXL 103
NXL-103
NXL103
viquidacin
XRP 2868
XRP-2868
XRP2868

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 630 mg of methyl (3RS,4RS)-4-[3-(R,S)-hydroxy-3-(3-fluoro-6-methoxyquinolin-4-yl)propyl]-1-[2-(2-thienylthio)ethyl]piperidine-3-carboxylate, 6-cm3 of dioxane and 3-cm3 of a 1 N aqueous sodium hydroxide solution was heated with stirring at a temperature in the region of 60° C. for 2 hours. 3-cm3 of a 1 N aqueous sodium hydroxide solution were added and the solution was heated for 1 hour at 60° C. After concentrating the reaction mixture under reduced pressure (5 kPa) at a temperature in the region of 40° C., the residue obtained was taken up in 20-cm3 of water and 20-cm3 of diethyl ether. The aqueous phase was separated after settling out and was then acidified by pouring in 6-cm3 of 1 N hydrochloric acid. The white precipitate formed was extracted with 150-cm3 of ethyl acetate. The organic phase was washed twice with 10-cm3 of a saturated aqueous sodium chloride solution and dried over magnesium sulfate, filtered, and then concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 499 mg of (3RS,4RS)-4-[3-(R,S)-hydroxy-3-(3-fluoro-6-methoxyquinolin-4-yl)propyl]-1-[2-(2-thienylthio)ethyl]piperidine-3-carboxylic acid were obtained in the form of a white solid.
Name
methyl (3RS,4RS)-4-[3-(R,S)-hydroxy-3-(3-fluoro-6-methoxyquinolin-4-yl)propyl]-1-[2-(2-thienylthio)ethyl]piperidine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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